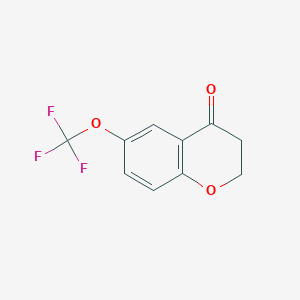

6-(Trifluoromethoxy)chroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethoxy)chroman-4-one is a compound that belongs to the chromanone family, characterized by a chroman backbone with a ketone functional group at the fourth position. The trifluoromethoxy group attached at the sixth position indicates the presence of a trifluoromethyl group bonded to an oxygen atom, which is then connected to the chroman ring. This structure is related to various synthetic derivatives that have been explored for their potential applications and chemical properties.

Synthesis Analysis

The synthesis of related trifluoromethylated chroman-4-ones has been reported using N-Benzyl-2-trifluoroimethyl-4H-chromen-4-imines and malonic acid. The reaction, conducted by heating in anhydrous dioxane, yields 2-trifluoromethyl-2-methylchroman-4-ones with approximately 60% yield . Additionally, the oxidation of 2,6-dimethyl-2-trifluoromethylchroman-4-one with potassium persulfate (K2S2O8) leads to the formation of fluorinated analogues of natural lactarochromal and the corresponding carboxylic acid .

Molecular Structure Analysis

A conformational study of a related compound, δ6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, reveals that the trifluoromethoxy group is nearly perpendicular to the arene ring, with a CF3-C-O angle of 117° . This suggests that in similar molecules, such as 6-(trifluoromethoxy)chroman-4-one, the trifluoromethoxy group may also exhibit a significant steric effect due to its orientation relative to the chroman ring.

Chemical Reactions Analysis

Reactions involving 2-(trifluoromethyl)chromones, which are structurally related to 6-(trifluoromethoxy)chroman-4-one, have been studied. When these chromones react with cyanoacetamides in the presence of sodium ethoxide, they produce 6-(2-hydroxyaryl)-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles . However, their reactions with ethyl cyanoacetate and diethyl malonate under similar conditions result in novel functionalized derivatives of 6H-benzo[c]chromen-6-one . These findings indicate that trifluoromethylated chromones can undergo diverse chemical transformations leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethoxy)chroman-4-one can be inferred from the properties of related compounds. The trifluoromethoxy group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. This can affect the reactivity and stability of the chroman-4-one core. The presence of the trifluoromethyl group may also enhance the lipophilicity of the molecule, potentially affecting its solubility and interaction with biological systems. The conformational analysis of related compounds suggests that the spatial arrangement of substituents can have a significant impact on the molecule's overall conformation and, consequently, its chemical behavior .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactivity

6-(Trifluoromethoxy)chroman-4-one and related compounds demonstrate significant versatility as intermediates in organic synthesis. The compound has been involved in nucleophilic 1,4-trifluoromethylation reactions to produce fluorinated analogs of natural compounds, displaying high regioselectivity and yields (Sosnovskikh et al., 2003). Furthermore, 2-trifluoromethyl-4H-chromen-4-imines, when reacted with malonic acid, lead to the synthesis of 2-trifluoromethyl-2-methylchroman-4-ones, showcasing the compound's role in the synthesis of structurally complex and biologically significant molecules (Sosnovskikh & Usachev, 2002).

2. Biological and Pharmaceutical Activities

Chroman-4-one derivatives, closely related to 6-(Trifluoromethoxy)chroman-4-one, are pivotal in drug discovery due to their varied biological activities. These compounds are considered as privileged structures in heterocyclic chemistry and serve as key intermediates and building blocks in organic synthesis and drug design (Emami & Ghanbarimasir, 2015). Additionally, the trifluoromethoxy group, found in 6-(Trifluoromethoxy)chroman-4-one, is noted for its increasing application in life sciences, particularly due to its electron-withdrawing nature and high lipophilicity, making it a valuable component in various pharmaceuticals and agrochemicals (Jeschke et al., 2007; Guo et al., 2017).

3. Luminescent Properties

The chromanone-BF2 complexes, derivatives of 6-(Trifluoromethoxy)chroman-4-one, have been investigated for their luminescent properties. These complexes are structural variants of BODIPY and have been characterized by various physicochemical techniques, indicating potential applications in the field of fluorescence and materials science (Singh et al., 2013).

Safety and Hazards

Future Directions

The future directions of “6-(Trifluoromethoxy)chroman-4-one” and its derivatives could involve further exploration of their potential biological and pharmaceutical activities . As chroman-4-one derivatives have shown remarkable biological activities, they could be a major building block in a large class of medicinal compounds .

Mechanism of Action

Target of Action

Chroman-4-one, the core structure of this compound, is known to be a versatile scaffold in medicinal chemistry, acting as a building block for the design and synthesis of novel lead compounds .

Mode of Action

Chroman-4-one derivatives are associated with diverse biological activities . The trifluoromethoxy group might influence the compound’s interaction with its targets, potentially enhancing its potency or selectivity.

Biochemical Pathways

Chroman-4-one analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .

properties

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSZDWIFBBPUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)chroman-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)